Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
Overview
Description
Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide is a useful research compound. Its molecular formula is C12H13BrN2O4S and its molecular weight is 361.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
These activities have been explored in various fields such as medicinal chemistry and pharmaceutical research. The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific activity being investigated and the experimental design .
These activities have been explored in various fields such as medicinal chemistry and pharmaceutical research. The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific activity being investigated and the experimental design .
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Antiviral Activity : Thiazole derivatives have been found to have antiviral properties. They have been used in the development of antiretroviral drugs .
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Anti-inflammatory Activity : Thiazole derivatives have shown anti-inflammatory properties. They have been used in the development of drugs to treat inflammation .
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Anticancer Activity : Some thiazole derivatives have shown potential as anticancer agents. They have been used in the development of antineoplastic drugs .
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Anti-HIV Activity : Thiazole derivatives have been used in the development of anti-HIV drugs .
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Antioxidant Activity : Thiazole derivatives have shown antioxidant properties. They have been used in the development of drugs to treat oxidative stress-related conditions .
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Antimicrobial Activity : Thiazole derivatives have been used in the development of antimicrobial drugs .
properties
IUPAC Name |
methyl 2-imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S.BrH/c1-17-10(15)6-14-8-4-3-7(11(16)18-2)5-9(8)19-12(14)13;/h3-5,13H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOVWYFCMYHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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